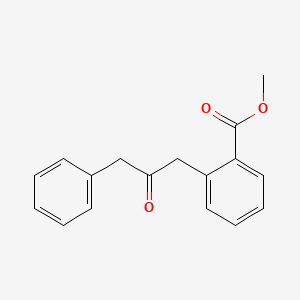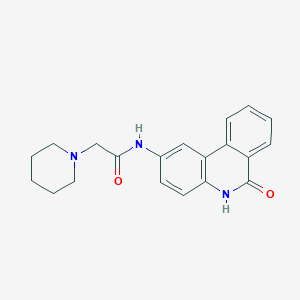
N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide is a complex organic compound with a molecular formula of C21H22N2O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide typically involves the condensation of 6-oxo-5H-phenanthridine-2-carboxylic acid with piperidine and acetic anhydride. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of poly(ADP-ribose) polymerase (PARP).
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its PARP inhibitory activity.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide primarily involves the inhibition of poly(ADP-ribose) polymerase (PARP). This enzyme is crucial for DNA repair processes, and its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The compound binds to the catalytic domain of PARP, preventing its activity and thereby blocking the repair of single-strand breaks in DNA.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-2-(dimethylamino)acetamide
- N-(5,6-dihydro-6-oxophenanthridin-2-yl)-2-(dimethylamino)acetamide
- N-(6-hydroxyphenanthridin-2-yl)-N,N-dimethylglycinamide
Uniqueness
N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide stands out due to its specific structural features, such as the presence of a piperidine ring, which imparts unique chemical properties and biological activities. Its ability to inhibit PARP with high specificity makes it a valuable compound in cancer research and potential therapeutic applications.
Propiedades
Número CAS |
344458-23-7 |
|---|---|
Fórmula molecular |
C20H21N3O2 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C20H21N3O2/c24-19(13-23-10-4-1-5-11-23)21-14-8-9-18-17(12-14)15-6-2-3-7-16(15)20(25)22-18/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,21,24)(H,22,25) |
Clave InChI |
JMTZZEWOSLTCAQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)NC(=O)C4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


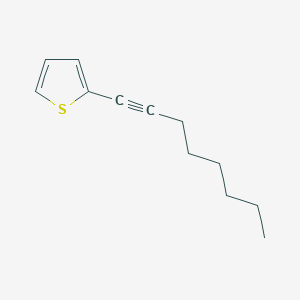
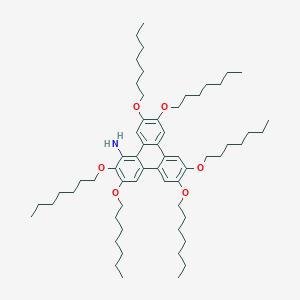
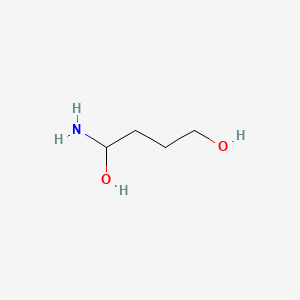
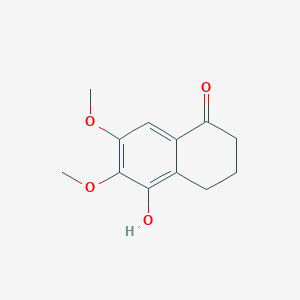
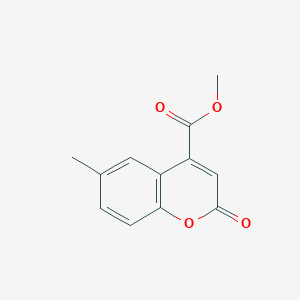
![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)

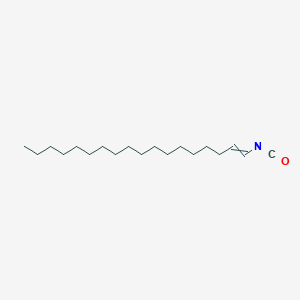
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)

![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
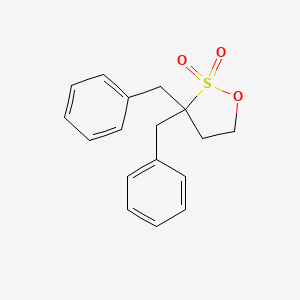
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
